molecular formula C10H12O3 B030867 Benzyl 3-hydroxypropionate CAS No. 14464-10-9

Benzyl 3-hydroxypropionate

Cat. No. B030867
Key on ui cas rn: 14464-10-9
M. Wt: 180.2 g/mol
InChI Key: RDRDBYYUPACJJT-UHFFFAOYSA-N
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Patent
US08232294B2

Procedure details

3-Hydroxypropanoic acid solution (12 g, 40 mmol, 30% in H2O solution, TCI, TOKYOKASEI) and KOH (2.24 g, 40 mmol, Shantou Xilong chemical factory) was stirred at rt for 30 min, the mixture was concentrated in vacuo to give a white solid. The solid was suspended in 50 mL of DMF was added BnBr (4.75 mL, 40 mmol, Aldrich) via a syringe at rt. After stirring at 80° C. for 5 h, the reaction mixture concentrated in vacuo. The residue was purified by a silica gel column chromatography (10:1 (v/v) petroleum ether/EtOAc) to give the title compound as colorless oil (3.35 g, 46%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+].[CH:9]1[CH:14]=[CH:13][C:12]([CH2:15]Br)=[CH:11][CH:10]=1>CN(C=O)C>[OH:1][CH2:2][CH2:3][C:4]([O:6][CH2:15][C:12]1[CH:13]=[CH:14][CH:9]=[CH:10][CH:11]=1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OCCC(=O)O
Name
Quantity
2.24 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
4.75 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (10:1 (v/v) petroleum ether/EtOAc)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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